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molecular formula C10H12F2N2O B2534816 3,5-Difluoro-4-(morpholin-4-yl)aniline CAS No. 168828-76-0

3,5-Difluoro-4-(morpholin-4-yl)aniline

Cat. No. B2534816
M. Wt: 214.216
InChI Key: YSZMSIBWWSWHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049443B2

Procedure details

A solution of 4-(2,6-difluoro-4-nitrophenyl)thiomorpholine (3.00 g, 11.5 mmol) in tetrahydrofuran (60 mL) was added to a Parr bottle containing a mixture of Raney nickel (1 g) in water (15 mL) under N2, and the reaction mixture was shaken on a Parr apparatus under a hydrogen atmosphere at 40 psi for 24 hrs. The catalyst was removed by filtration through Celite, rinsing with tetrahydrofuran and water, the filtrate was diluted with water (50 mL) and EtOAc (50 mL), and the layers were separated. The organic phase was washed with saline (25 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the resulting oil was chromatographed on a Flash 40M 90 g silica gel cartridge eluting with EtOAc/heptane (15/85). Pooling and concentration of those fractions with an Rt=0.19 by TLC (EtOAc/hexanes, 25/75) gave the title compound, mp 85-86° C.; MS (ESI+) for C10H12N2F2S m/z 231 (M+H)+.
Name
4-(2,6-difluoro-4-nitrophenyl)thiomorpholine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([F:11])[C:3]=1[N:12]1[CH2:17][CH2:16]S[CH2:14][CH2:13]1.[O:18]1CCCC1>[Ni].O>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([F:11])[C:3]=1[N:12]1[CH2:17][CH2:16][O:18][CH2:14][CH2:13]1)[NH2:8]

Inputs

Step One
Name
4-(2,6-difluoro-4-nitrophenyl)thiomorpholine
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCSCC1
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was shaken on a Parr apparatus under a hydrogen atmosphere at 40 psi for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
WASH
Type
WASH
Details
rinsing with tetrahydrofuran and water
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water (50 mL) and EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with saline (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil was chromatographed on a Flash 40M 90 g silica gel cartridge
WASH
Type
WASH
Details
eluting with EtOAc/heptane (15/85)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(N)C=C(C1N1CCOCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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